(E)-N-[4-(4-Methylbenzenesulfonamido)phenyl]-N''-nitroguanidine
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Overview
Description
(E)-N-[4-(4-Methylbenzenesulfonamido)phenyl]-N’'-nitroguanidine is an organic compound that belongs to the class of nitroguanidines This compound is characterized by the presence of a nitroguanidine group attached to a phenyl ring, which is further substituted with a 4-methylbenzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[4-(4-Methylbenzenesulfonamido)phenyl]-N’'-nitroguanidine typically involves the following steps:
Formation of the Nitroguanidine Group: The nitroguanidine group can be introduced by reacting guanidine with a nitro compound under acidic conditions.
Attachment to the Phenyl Ring: The nitroguanidine group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the 4-Methylbenzenesulfonamido Group: The final step involves the sulfonation of the phenyl ring with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of (E)-N-[4-(4-Methylbenzenesulfonamido)phenyl]-N’'-nitroguanidine may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroguanidine group, leading to the formation of various oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The phenyl ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation Products: Various nitroguanidine derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized phenyl derivatives.
Scientific Research Applications
(E)-N-[4-(4-Methylbenzenesulfonamido)phenyl]-N’'-nitroguanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-[4-(4-Methylbenzenesulfonamido)phenyl]-N’'-nitroguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The nitroguanidine group is particularly important for its biological activity, as it can participate in redox reactions and form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Aniline: A simple aromatic amine with a phenyl group attached to an amino group.
Comparison:
Uniqueness: (E)-N-[4-(4-Methylbenzenesulfonamido)phenyl]-N’'-nitroguanidine is unique due to the presence of both a nitroguanidine group and a 4-methylbenzenesulfonamido group, which confer distinct chemical and biological properties.
Functional Groups:
Properties
IUPAC Name |
1-[4-[(4-methylphenyl)sulfonylamino]phenyl]-2-nitroguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-10-2-8-13(9-3-10)24(22,23)18-12-6-4-11(5-7-12)16-14(15)17-19(20)21/h2-9,18H,1H3,(H3,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVYNWWWKJAPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=N[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N/C(=N/[N+](=O)[O-])/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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